{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is a complex organic compound with the molecular formula C23H29NO6. This compound is characterized by its unique structure, which includes both carbamoyl and ester functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Preparation of 3,4-Diethoxyphenylacetic Acid: This is achieved through the ethylation of 3,4-dihydroxyphenylacetic acid using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbamoyl Intermediate: The 3,4-diethoxyphenylacetic acid is then reacted with ethylamine to form the corresponding carbamoyl derivative.
Esterification: The final step involves the esterification of the carbamoyl intermediate with 3-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamoyl or ester derivatives.
Scientific Research Applications
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: This compound differs in the position of the methoxy group on the phenyl ring.
Uniqueness
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is unique due to its specific combination of functional groups and the positions of the substituents on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-4-28-20-10-9-17(14-21(20)29-5-2)11-12-24-22(25)16-30-23(26)15-18-7-6-8-19(13-18)27-3/h6-10,13-14H,4-5,11-12,15-16H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYGHEVMSZUJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC(=CC=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.